4-Bromo-benzo[c]isothiazole
Overview
Description
4-Bromo-benzo[c]isothiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure This compound is part of the benzothiazole family, which is known for its diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-benzo[c]isothiazole typically involves the bromination of 2,1-benzothiazole. One common method is the reaction of 2,1-benzothiazole with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-benzo[c]isothiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It participates in cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings.
Major Products Formed
Scientific Research Applications
4-Bromo-benzo[c]isothiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-benzo[c]isothiazole involves its interaction with various molecular targets. In antimicrobial applications, it inhibits enzymes such as dihydroorotase and DNA gyrase, which are essential for bacterial survival . In anticancer research, it interferes with cell division and induces apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Bromobenzothiazole: Similar in structure but with the bromine atom at the 2nd position, affecting its reactivity and applications.
4,7-Dibromobenzo[c]-1,2,5-thiadiazole: Contains additional bromine atoms, which enhance its electron-withdrawing properties and make it suitable for electronic applications.
Uniqueness
4-Bromo-benzo[c]isothiazole is unique due to its specific substitution pattern, which provides a balance between reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields .
Properties
IUPAC Name |
4-bromo-2,1-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNS/c8-6-2-1-3-7-5(6)4-10-9-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AELWJALNBCCSLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSC=C2C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00704076 | |
Record name | 4-Bromo-2,1-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00704076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
854494-45-4 | |
Record name | 4-Bromo-2,1-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00704076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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